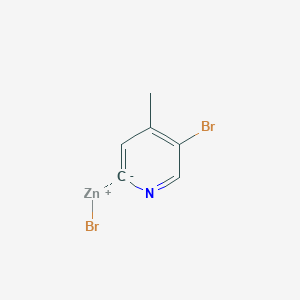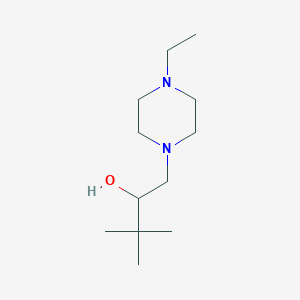
3-(2-Tetrahydro-2H-pyranoxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is known for its reactivity and versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide typically involves the reaction of 3-(2-Tetrahydro-2H-pyranoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(2-Tetrahydro-2H-pyranoxy)phenyl bromide+Zn→3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles used in reactions with this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which 3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
- Phenylzinc bromide
- 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
- 3-(2-Tetrahydro-2H-pyranoxy)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-(2-Tetrahydro-2H-pyranoxy)phenylzinc bromide offers unique reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable tool in synthetic chemistry.
特性
分子式 |
C11H13BrO2Zn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
bromozinc(1+);2-(phenoxy)oxane |
InChI |
InChI=1S/C11H13O2.BrH.Zn/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChIキー |
GLAKBOQBMQAVKP-UHFFFAOYSA-M |
正規SMILES |
C1CCOC(C1)OC2=CC=C[C-]=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


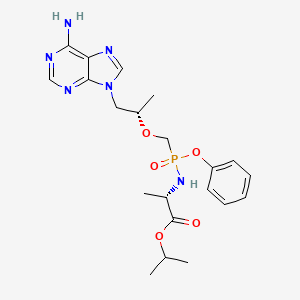
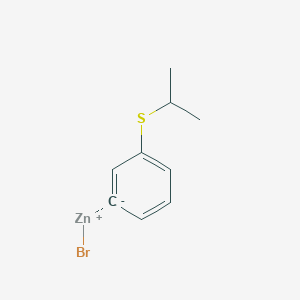

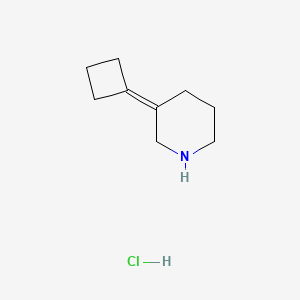


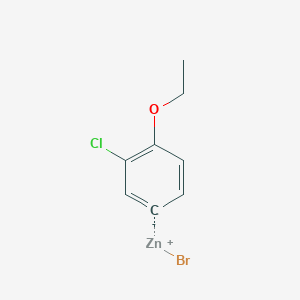
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)

![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
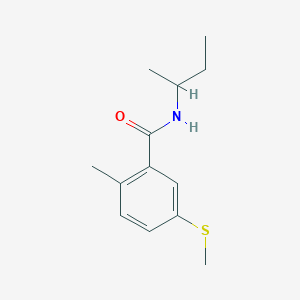
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
